1-Methoxy-2-methyl-3,5-dinitrobenzene
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Overview
Description
1-Methoxy-2-methyl-3,5-dinitrobenzene is an aromatic compound characterized by the presence of a methoxy group (-OCH3), a methyl group (-CH3), and two nitro groups (-NO2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-2-methyl-3,5-dinitrobenzene can be synthesized through a multi-step process involving nitration and methylation reactions. The nitration of aromatic compounds typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. For instance, the nitration of 1-methoxy-2-methylbenzene (anisole) can yield this compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2-methyl-3,5-dinitrobenzene undergoes various chemical reactions, including:
Electrophilic substitution: The nitro groups deactivate the benzene ring, making it less reactive towards electrophilic substitution reactions.
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
Reduction: Reduction of the nitro groups yields 1-methoxy-2-methyl-3,5-diaminobenzene.
Oxidation: Oxidation of the methyl group results in 1-methoxy-2-carboxy-3,5-dinitrobenzene.
Scientific Research Applications
1-Methoxy-2-methyl-3,5-dinitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methoxy-2-methyl-3,5-dinitrobenzene involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the methoxy and methyl groups influence the compound’s reactivity and stability. The pathways involved include electrophilic and nucleophilic interactions, depending on the specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxy-2-methyl-4,6-dinitrobenzene
- 1-Methoxy-3-methyl-2,4-dinitrobenzene
- 1-Methoxy-4-methyl-2,3-dinitrobenzene
Uniqueness
The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (nitro) groups creates a balance that influences its behavior in various chemical reactions .
Properties
IUPAC Name |
1-methoxy-2-methyl-3,5-dinitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-5-7(10(13)14)3-6(9(11)12)4-8(5)15-2/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQUVCBSDOTICH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541005 |
Source
|
Record name | 1-Methoxy-2-methyl-3,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95192-65-7 |
Source
|
Record name | 1-Methoxy-2-methyl-3,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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